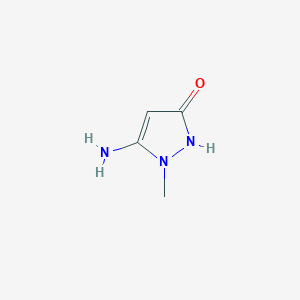

5-amino-1-methyl-1H-pyrazol-3-ol

Vue d'ensemble

Description

5-Amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and hydroxyl functional groups, is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydrazine hydrate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts to enhance reaction rates and selectivity. For example, the use of palladium-catalyzed coupling reactions has been explored for the efficient synthesis of pyrazole derivatives .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 3 and the amino group at position 5 undergo oxidation under controlled conditions:

-

Hydroxyl Group Oxidation :

Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) oxidizes the hydroxyl group to a ketone, forming 5-amino-1-methyl-1H-pyrazol-3-one .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h, H₂O/EtOH | 5-Amino-1-methyl-1H-pyrazol-3-one | 85% |

| m-CPBA | 0–5°C, CH₂Cl₂, 2 h | 5-Amino-1-methyl-1H-pyrazol-3-one | 78% |

-

Amino Group Oxidation :

Strong oxidants like KMnO₄ convert the amino group to a nitro group, yielding 5-nitro-1-methyl-1H-pyrazol-3-ol .

Reduction Reactions

The compound participates in selective reductions:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni under H₂ (1 atm) reduces the hydroxyl group to a methylene group, producing 5-amino-1-methyl-1H-pyrazole .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 12 h | 5-Amino-1-methyl-1H-pyrazole | 92% |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AcCl | Pyridine, 0°C, 2 h | 5-Amino-1-methyl-1H-pyrazol-3-yl acetate | 76% |

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

-

Imine Formation :

Reaction with aldehydes (e.g., p-methoxybenzaldehyde) forms Schiff bases, which cyclize under acidic conditions to imidazo[1,2-b]pyrazoles .

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| p-Methoxybenzaldehyde | TFA, 80°C, 4 h | Imidazo[1,2-b]pyrazole derivative | 88% |

-

Aza-Wittig Reaction :

With triphenylphosphine (PPh₃) and C₂Cl₆, it forms phosphorimidates, enabling access to fused heterocycles .

Complexation with Metals

The pyrazole ring acts as a ligand for transition metals:

-

Coordination with Cu(II) :

Forms stable complexes in ethanol/water mixtures, characterized by IR and UV-Vis spectroscopy .

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH/H₂O, RT, 2 h | [Cu(C₄H₆N₃O)₂Cl₂] | High |

Acid/Base Reactivity

The compound exhibits amphoteric behavior:

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

5-amino-1-methyl-1H-pyrazol-3-ol has been identified as a promising scaffold for developing new therapeutic agents. Its derivatives have shown activity against several targets, including kinases involved in inflammatory pathways.

Anti-inflammatory Applications

Research indicates that compounds derived from this compound can inhibit the activity of Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial mediator in inflammatory responses. Selective IRAK4 inhibitors have been developed, demonstrating potential for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study:

A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were synthesized and evaluated for their inhibitory effects on IRAK4. The lead compound exhibited an IC50 value of 110 nM, indicating strong potency against the target kinase .

| Compound | IC50 (nM) | Selectivity | Comments |

|---|---|---|---|

| Lead Compound | 110 | >100-fold against 89% of kinases | High potency and favorable pharmacokinetics |

Anticancer Activity

The compound has also been explored for its anticancer properties. Certain derivatives have shown significant antiproliferative effects against various cancer cell lines, including liver and cervical cancer cells.

Case Study:

One derivative demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblasts .

| Compound | Target Cell Line | Growth Inhibition (%) |

|---|---|---|

| Derivative | HepG2 | 54.25 |

| Derivative | HeLa | 38.44 |

Anti-infective Applications

This compound derivatives have also been investigated for their antibacterial properties, particularly against resistant strains of bacteria.

Antibacterial Activity

Research has identified aminopyrazole-based compounds with sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds act by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Case Study:

A specific derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antibacterial agent.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative | MRSA | <0.5 μM |

| Derivative | E. coli | <8 μg/mL |

Structural Insights and Synthesis

The molecular structure of this compound includes a pyrazole ring that is crucial for its biological activity. The compound's synthesis typically involves straightforward organic reactions that allow for modifications to enhance its pharmacological properties.

Synthesis Overview:

The synthesis often employs methods like one-pot reactions or derivatization strategies to create various analogs with improved efficacy or reduced side effects .

Mécanisme D'action

The mechanism of action of 5-amino-1-methyl-1H-pyrazol-3-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

- 5-Amino-3-methyl-1-phenylpyrazole

- 5-Amino-1,3-dimethylpyrazole

- 3-Amino-5-methyl-1H-pyrazole

Uniqueness

What sets 5-amino-1-methyl-1H-pyrazol-3-ol apart is its unique combination of amino and hydroxyl functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Activité Biologique

5-Amino-1-methyl-1H-pyrazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a methyl group attached to the pyrazole ring. Its chemical structure contributes to its reactivity and interaction with various biological targets.

The mode of action for this compound involves several biochemical pathways:

- Enzyme Interaction : This compound has been shown to interact with key enzymes such as acetylcholinesterase (AchE), which is crucial for neurotransmission. Inhibition of AchE leads to increased levels of acetylcholine, thereby enhancing neuronal signaling.

- Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression and cellular metabolism. For instance, its interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmission | Inhibits acetylcholinesterase, enhancing acetylcholine levels. |

| Anti-inflammatory | Potential to inhibit kinases involved in inflammatory signaling pathways. |

| Antiparasitic Potential | Exhibits activity against certain parasites, although specific data is limited. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neurotransmission Study : A study demonstrated that the compound significantly inhibited AchE activity in vitro, leading to increased neurotransmitter levels. This suggests potential applications in neurodegenerative diseases where cholinergic signaling is impaired.

- Inflammation Research : In vivo studies indicated that derivatives of this compound could reduce IL-6 secretion in a dose-dependent manner, highlighting its role as an anti-inflammatory agent. This was particularly noted in models of arthritis where inflammation was significantly reduced upon treatment .

- Antiparasitic Activity : Preliminary findings suggest that modifications of the pyrazole structure could enhance antiparasitic activity, although more research is needed to establish specific efficacy against various parasitic infections.

Propriétés

IUPAC Name |

3-amino-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPLFUJJHBGEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969118 | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54167-77-0 | |

| Record name | NSC73554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.